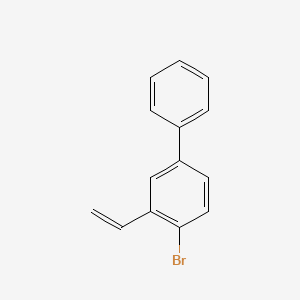
4-Bromo-3-vinyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11Br It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom at the 4-position and a vinyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-vinylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the vinylation of 4-bromobiphenyl using a palladium-catalyzed Heck reaction with vinyl halides .
Industrial Production Methods: Industrial production of 4-Bromo-3-vinyl-1,1’-biphenyl typically involves large-scale bromination and vinylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield derivatives like 4-amino-3-vinyl-1,1’-biphenyl.
- Oxidation reactions can produce 4-bromo-3-formyl-1,1’-biphenyl.
- Reduction reactions can result in 4-bromo-3-ethyl-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
4-Bromobiphenyl: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Bromo-4’-chlorobiphenyl: Contains an additional chlorine atom, altering its chemical properties and reactivity.
4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group, making it more polar and reactive in hydrogen bonding interactions.
Eigenschaften
Molekularformel |
C14H11Br |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-bromo-2-ethenyl-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |
InChI-Schlüssel |
NJRHGRTUVVVHCV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


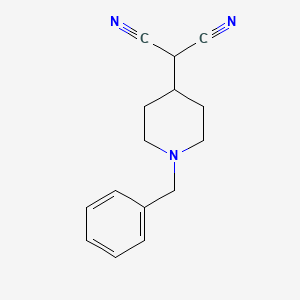
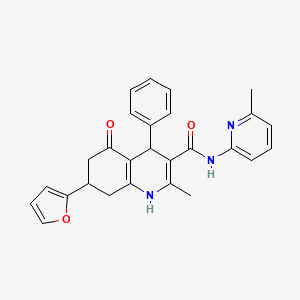
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)

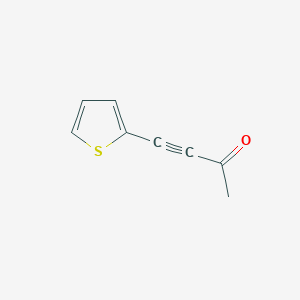
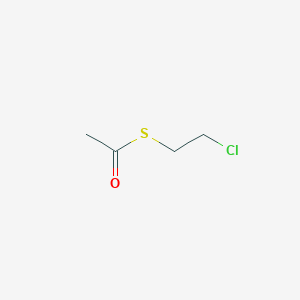
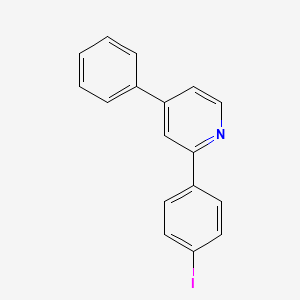
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
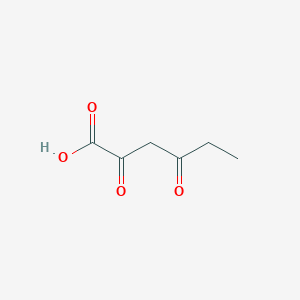
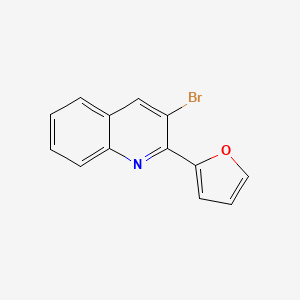
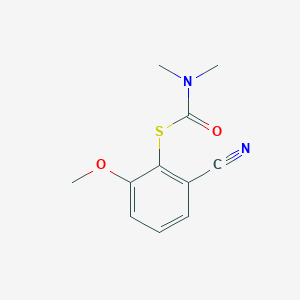

![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
